molecular formula C14H17ClN4O2 B497176 N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide CAS No. 927639-86-9

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Cat. No. B497176
CAS RN: 927639-86-9
M. Wt: 308.76g/mol
InChI Key: GODOHLZARYMCGJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide, also known as CDMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDMT is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has also been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and survival. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of fungal and bacterial growth, and the induction of apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has also been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is its potential toxicity, which must be taken into consideration when conducting experiments.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide, including the optimization of its synthesis method to improve yield and purity, the identification of its specific targets and mechanisms of action, and the development of new therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide in vivo, as well as its potential for use in combination therapies. Overall, N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide shows great promise as a therapeutic agent for various diseases, and further research is needed to fully realize its potential.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide can be synthesized using various methods, including the reaction of 5-chloro-2-methoxybenzoic acid with 3,5-dimethyl-1H-1,2,4-triazole in the presence of thionyl chloride and triethylamine. Another method involves the reaction of 5-chloro-2-methoxybenzoic acid with 3,5-dimethyl-1H-1,2,4-triazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). These methods have been optimized to obtain high yields of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide with high purity.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, infectious disease research, and neurological research. In cancer research, N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In infectious disease research, N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been studied for its antifungal and antibacterial properties, with promising results. In neurological research, N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been shown to have neuroprotective effects, suggesting its potential as a treatment for neurodegenerative diseases.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-9-16-10(2)19(18-9)7-6-14(20)17-12-8-11(15)4-5-13(12)21-3/h4-5,8H,6-7H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODOHLZARYMCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC(=O)NC2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

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